molecular formula C23H18Cl2N2O2 B11969363 2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

Cat. No.: B11969363
M. Wt: 425.3 g/mol
InChI Key: WUFXKPYTZMTPCB-UHFFFAOYSA-N
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Description

2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chlorophenyl groups and a methoxy group attached to a dihydropyrazolo-benzoxazine core. Its molecular formula is C22H15Cl3N2O, and it has a molecular weight of 429.737 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2-aminophenol under acidic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives with various functional groups .

Scientific Research Applications

2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 9-Chloro-2,5-bis(4-chlorophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
  • 2,5-Bis(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

Uniqueness

2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is unique due to the presence of both chlorophenyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

2,5-bis(4-chlorophenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-21-4-2-3-18-20-13-19(14-5-9-16(24)10-6-14)26-27(20)23(29-22(18)21)15-7-11-17(25)12-8-15/h2-12,20,23H,13H2,1H3

InChI Key

WUFXKPYTZMTPCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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